1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent and selective inhibitor of the enzyme diacylglycerol O-acyltransferase 1 (DGAT1), which is involved in the biosynthesis of triglycerides. This compound has been extensively studied for its potential applications in the treatment of obesity, diabetes, and other metabolic disorders.
Mécanisme D'action
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one works by inhibiting the enzyme diacylglycerol O-acyltransferase 1 (this compound), which is involved in the biosynthesis of triglycerides. By inhibiting this enzyme, the compound reduces the amount of triglycerides that are synthesized and stored in the body, leading to a decrease in body weight and improved glucose tolerance.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It reduces body weight and improves glucose tolerance by decreasing the amount of triglycerides that are synthesized and stored in the body. It also reduces the amount of fat that is deposited in the liver, which can lead to a decrease in liver damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a useful tool for studying the role of this enzyme in metabolic disorders. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one has several potential future directions for research. One area of interest is the development of more potent and selective inhibitors of this compound, which could lead to more effective treatments for obesity, diabetes, and other metabolic disorders. Another area of interest is the investigation of the compound's effects on other metabolic pathways, such as lipid metabolism and inflammation. Finally, the compound could be tested in clinical trials to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one involves several steps, including the reaction of 3,6-dichloropyridazine with 1-(2-hydroxyethyl)pyrrolidine, followed by the reaction with 3-methyl-2-butenal. The final product is obtained by purification using chromatography techniques.
Applications De Recherche Scientifique
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one has been extensively studied for its potential applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to decrease body weight and improve glucose tolerance in animal models of obesity and diabetes. It also has potential applications in the treatment of non-alcoholic fatty liver disease, which is a common complication of obesity and diabetes.
Propriétés
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-methylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(2)8-14(18)17-7-6-11(9-17)20-13-5-4-12(19-3)15-16-13/h4-5,8,11H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVJDLSXRRMYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(C1)OC2=NN=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.